

Physical and chemical properties of N-Acetyladenosine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Acetyladenosine

Cat. No.: B3031141

[Get Quote](#)

N-Acetyladenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of **N-Acetyladenosine** (ac6A). **N-Acetyladenosine** is a modified nucleoside, an adenosine analog, that has garnered interest in various research fields, including oncology and molecular biology.[1][2] This document serves as a comprehensive resource, consolidating key data and methodologies to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

N-Acetyladenosine is characterized by the addition of an acetyl group to the exocyclic amine of the adenine base.[3] This modification influences its chemical behavior and biological activity. The fundamental properties of **N-Acetyladenosine** are summarized below.

Tabulated Physical and Chemical Data

The following table outlines the key quantitative properties of **N-Acetyladenosine** for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₅	[3][4]
Molecular Weight	309.28 g/mol	
CAS Number	16265-37-5	
Appearance	White to Off-white Powder	
Density (Predicted)	1.87 ± 0.1 g/cm ³	
pKa (Predicted)	9.48 ± 0.43	
XLogP3	-1.8	
Monoisotopic Mass	309.10731860 Da	
Solubility	Soluble in DMSO (100 mg/mL), DMF, Ethanol, Methanol.	
Storage Conditions	Store at -20°C. For stock solutions, stable for 6 months at -80°C and 1 month at -20°C.	

Experimental Protocols and Methodologies

This section details the experimental procedures for the synthesis and analysis of **N-Acetyladenosine**, compiled from various sources.

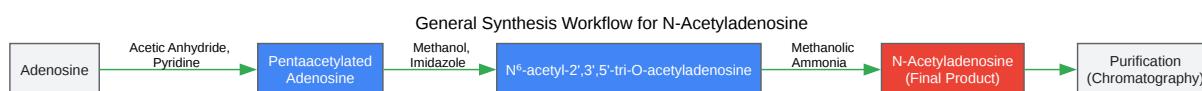
Synthesis of N-Acetyladenosine

A common method for the synthesis of **N-Acetyladenosine** involves the regioselective alkylation of N⁶-acetyl-2',3',5'-tri-O-acetyladenosine. A general procedure is outlined below:

- **Acetylation of Adenosine:** Adenosine is treated with acetic anhydride in pyridine at an elevated temperature. This reaction yields a mixture of acetylated products.
- **Selective N-deacetylation:** A simple and efficient route involves the selective N-deacetylation of pentaacetylated adenosine. This can be achieved using methanol in the presence of

imidazole at room temperature.

- Alkylation: The resulting N⁶-acetyl-2',3',5'-tri-O-acetyladenosine can then be alkylated with alkyl halides under basic conditions.
- Deprotection: The acetyl groups on the ribose sugar are removed by treatment with a methanolic ammonia solution (e.g., 7 M NH₃ in MeOH) at room temperature for approximately 48 hours.
- Purification: The final product, **N-Acetyladenosine**, can be purified using standard chromatographic techniques.



[Click to download full resolution via product page](#)

General Synthesis Workflow for **N-Acetyladenosine**

Analytical Techniques

The characterization and quantification of **N-Acetyladenosine** rely on several analytical methods.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed for the exact mass determination of **N-Acetyladenosine**.

- Sample Preparation: The purified **N-Acetyladenosine** is dissolved in a suitable solvent, often water or a methanol/water mixture.
- Ionization: Electrospray ionization (ESI) is a common technique used for generating ions of the molecule.
- Analysis: The sample is directly infused into the mass spectrometer (e.g., an Orbitrap). The monoisotopic mass is then measured with high accuracy. For quantitative analysis, liquid

chromatography-tandem mass spectrometry (LC-MS/MS) is used, often in Multiple Reaction Monitoring (MRM) mode. For modified nucleosides like N⁶-methyladenosine, a precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. A similar principle applies to **N-Acetyladenosine**.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

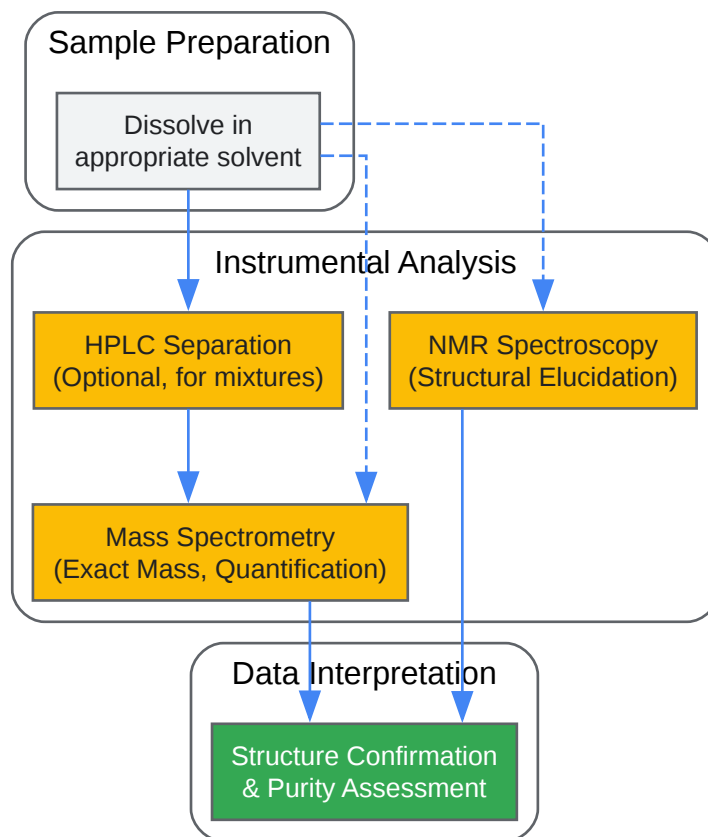
¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of **N-Acetyladenosine**.

- **Sample Preparation:** A few milligrams of the compound are dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
- **Data Acquisition:** 1D ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
- **Spectral Interpretation:** The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the protons in the molecule. The ¹³C NMR spectrum reveals the carbon skeleton. These data are compared with known spectra of related compounds to confirm the structure.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the detection and quantification of **N-Acetyladenosine**, particularly in HPLC analysis. Adenosine, the parent compound, has absorption maxima at approximately 206 nm and 258 nm. The acetylation at the N⁶ position is expected to slightly alter the UV absorption spectrum.

Analytical Workflow for N-Acetyladenosine

[Click to download full resolution via product page](#)Analytical Workflow for *N-Acetyladenosine*

Biological Activity and Signaling Pathways

N-Acetyladenosine is an adenosine analog and is reported to exhibit biological activities characteristic of this class of compounds.

Biological Function

- **Antitumor Activity:** As a nucleoside analog, **N-Acetyladenosine** has been shown to inhibit the growth of malignant cells and induce apoptosis. This makes it a candidate for investigation in targeted chemotherapy protocols. Other N⁶-substituted adenosines have also been studied for their growth-inhibitory effects in cancer cell lines.

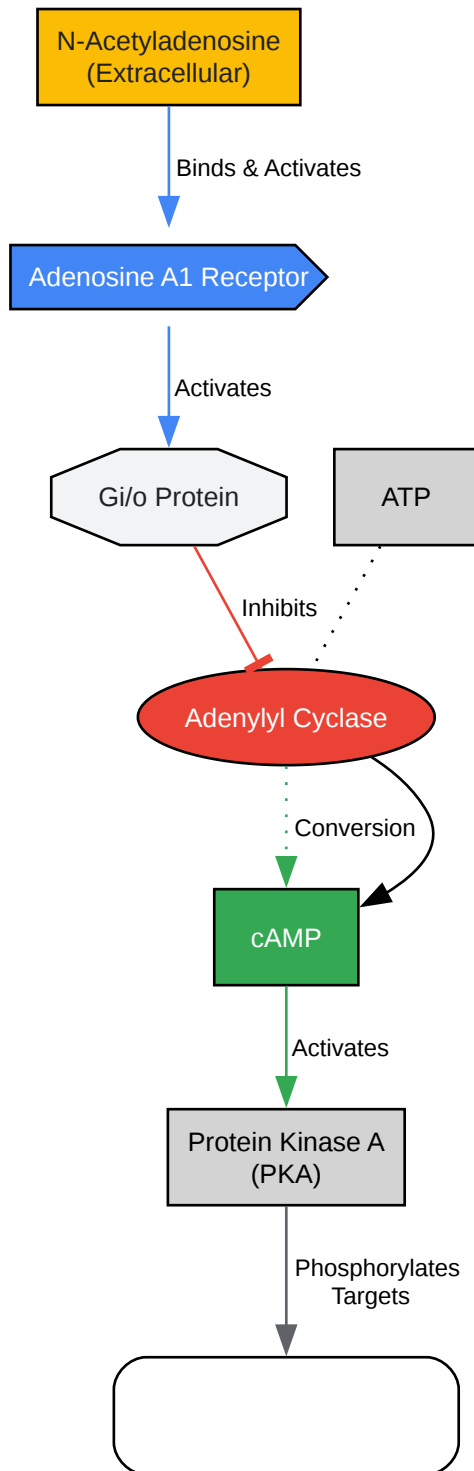
- **Vasodilator Properties:** Adenosine analogs are generally known to act as smooth muscle vasodilators.
- **Natural Occurrence:** N⁶-Acetyladenosine has been identified as a modified nucleoside in the tRNA of the thermophilic archaeon *Methanopyrus kandleri*, suggesting a role in tRNA structure, stability, and function under extreme conditions.

Signaling Pathways

As an adenosine analog, **N-Acetyladenosine** is expected to interact with adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃). The activation of these G protein-coupled receptors can trigger various downstream signaling cascades. For instance, the activation of the A₁ adenosine receptor is often linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect numerous cellular processes.

The diagram below illustrates a potential signaling pathway for **N-Acetyladenosine**, acting through an inhibitory adenosine receptor like A₁.

Potential Signaling Pathway of N-Acetyladenosine via A1 Receptor

[Click to download full resolution via product page](#)*Potential Signaling Pathway of N-Acetyladenosine*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rna.bocsci.com [rna.bocsci.com]
- 3. N-Acetyladenosine | C₁₂H₁₅N₅O₅ | CID 24886781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adenosine, N-acetyl- | 16265-37-5 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-Acetyladenosine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031141#physical-and-chemical-properties-of-n-acetyladenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com